molecular formula C11H13FN2O3 B2847777 N'-(4-FLUOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE CAS No. 357268-61-2

N'-(4-FLUOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE

Cat. No.: B2847777
CAS No.: 357268-61-2
M. Wt: 240.234
InChI Key: HVBYAAOWIHCDRU-UHFFFAOYSA-N
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Description

N’-(4-fluorophenyl)-N-(3-hydroxypropyl)oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of a fluorophenyl group and a hydroxypropyl group in its structure suggests potential unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorophenyl)-N-(3-hydroxypropyl)oxamide typically involves the reaction of 4-fluoroaniline with 3-chloropropanol to form an intermediate, which is then reacted with oxalyl chloride to yield the final product. The reaction conditions may include:

    Solvent: Dichloromethane or tetrahydrofuran

    Catalyst: Triethylamine or pyridine

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluorophenyl)-N-(3-hydroxypropyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The oxamide group can be reduced to form an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: N’-(4-fluorophenyl)-N-(3-oxopropyl)oxamide

    Reduction: N’-(4-fluorophenyl)-N-(3-aminopropyl)oxamide

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(4-fluorophenyl)-N-(3-hydroxypropyl)oxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorophenyl group may enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-chlorophenyl)-N-(3-hydroxypropyl)oxamide
  • N’-(4-bromophenyl)-N-(3-hydroxypropyl)oxamide
  • N’-(4-methylphenyl)-N-(3-hydroxypropyl)oxamide

Uniqueness

The presence of the fluorophenyl group in N’-(4-fluorophenyl)-N-(3-hydroxypropyl)oxamide may confer unique properties, such as increased lipophilicity, metabolic stability, and specific interactions with biological targets, compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-(3-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3/c12-8-2-4-9(5-3-8)14-11(17)10(16)13-6-1-7-15/h2-5,15H,1,6-7H2,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBYAAOWIHCDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NCCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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